molecular formula C57H108N2O2 B12704613 (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide CAS No. 52610-16-9

(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide

Cat. No.: B12704613
CAS No.: 52610-16-9
M. Wt: 853.5 g/mol
InChI Key: CKUPRMFXSDANGB-IUPFWZBJSA-N
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Description

(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is a complex organic compound that belongs to the class of amides This compound is characterized by its long-chain fatty acid structure, which includes multiple double bonds and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate long-chain fatty acids and amines.

    Amidation Reaction: The fatty acid is reacted with an amine under controlled conditions to form the amide bond. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.

    Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s physical and chemical properties.

    Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated amides.

Scientific Research Applications

Chemistry

This compound is studied for its unique chemical properties, such as its ability to form stable complexes with metals and its reactivity in various organic transformations.

Biology

In biological research, (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide may be investigated for its potential role in cell signaling or as a component of lipid membranes.

Medicine

Industry

In industrial applications, this compound may be used as a surfactant, lubricant, or additive in various formulations.

Mechanism of Action

The mechanism by which (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide exerts its effects is likely related to its ability to interact with lipid membranes and proteins. The compound’s long-chain structure allows it to embed within lipid bilayers, potentially altering membrane fluidity and function. Additionally, the amide group can form hydrogen bonds with proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Oleamide: A fatty acid amide with a similar structure but lacking the additional amide linkage.

    Stearamide: Another long-chain fatty acid amide with a saturated carbon chain.

Uniqueness

(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is unique due to its multiple double bonds and dual amide linkages, which confer distinct chemical and physical properties compared to simpler fatty acid amides.

Properties

CAS No.

52610-16-9

Molecular Formula

C57H108N2O2

Molecular Weight

853.5 g/mol

IUPAC Name

(Z)-N-[3-[[(Z)-octadec-9-enoyl]-[(Z)-octadec-9-enyl]amino]propyl]octadec-9-enamide

InChI

InChI=1S/C57H108N2O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-59(57(61)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55-50-53-58-56(60)51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30H,4-24,31-55H2,1-3H3,(H,58,60)/b28-25-,29-26-,30-27-

InChI Key

CKUPRMFXSDANGB-IUPFWZBJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN(CCCNC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(CCCNC(=O)CCCCCCCC=CCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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